molecular formula C7H14ClNO B2948433 2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2411312-48-4

2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride

Cat. No.: B2948433
CAS No.: 2411312-48-4
M. Wt: 163.65
InChI Key: RMGNOCMBJZNUHH-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a bicyclic amine derivative, characterized by its unique oxabicyclo structure. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxabicyclo derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted amine derivatives .

Scientific Research Applications

2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological systems and as a potential ligand for receptor studies.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride include other bicyclic amine derivatives and oxabicyclo compounds. Examples include:

Uniqueness

What sets this compound apart is its specific amine functionality combined with the oxabicyclo structure. This unique combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-3-1-6(2-4-7)9-5-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFHSQRSLBEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411312-48-4
Record name 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
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